1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2S It is characterized by a cyclopentene ring substituted with a carboxylic acid group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentene ring or the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted cyclopentene derivatives.
Scientific Research Applications
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
1-(Methylsulfanyl)cyclopentane-1-carboxylic acid: The absence of the double bond in the cyclopentene ring alters the compound’s chemical properties and reactivity.
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxamide: The replacement of the carboxylic acid group with an amide group changes the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C7H10O2S |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-methylsulfanylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2S/c1-10-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
InChI Key |
QBLLVCCWKVUEAA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC=CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.